2-Chloro-3-fluorotoluene

Overview

Description

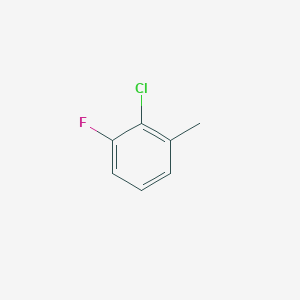

2-Chloro-3-fluorotoluene, also known as 1-Chloro-2-fluoro-3-methylbenzene, is a chemical compound with the molecular formula C7H6ClF . It has an average mass of 144.574 Da and a monoisotopic mass of 144.014206 Da .

Synthesis Analysis

The synthesis of 2-Chloro-3-fluorotoluene involves several steps. One method involves cooling anhydrous hydrogen fluoride to 0 ℃, slowly dripping 2-chloro-4-aminotoluene, adding sodium nitrite after dissolution is finished, and keeping the temperature at 10 ℃ for 1 h . Another method involves the use of 3-chloro-4-methylaniline and sodium nitrite, with careful control of temperature and reaction times .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-fluorotoluene consists of a benzene ring with a chlorine atom, a fluorine atom, and a methyl group attached to it . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

2-Chloro-3-fluorotoluene is a liquid at room temperature . It has a melting point of 48°C and a density of 1.20 . It has a flash point of 92-94/86mm .Scientific Research Applications

Organic Synthesis

2-Chloro-3-fluorotoluene is a valuable intermediate in organic synthesis. It can be used to generate various benzyl-type radicals, which are essential in synthesizing complex organic compounds . For instance, it’s involved in the preparation of benzyl bromides, which serve as precursors for further chemical transformations .

Pharmaceutical Research

In pharmaceutical research, 2-Chloro-3-fluorotoluene plays a role in the synthesis of drug molecules. It’s particularly useful in the introduction of fluorine atoms into organic compounds, which can significantly alter the biological activity of potential drug candidates . The presence of fluorine can increase the metabolic stability and bioavailability of pharmaceuticals.

Material Science

The compound’s unique chemical properties make it suitable for material science applications. It can be used in the development of new materials with specific fluorinated patterns, which could lead to advancements in the properties of materials, such as increased resistance to solvents and chemicals .

Analytical Chemistry

2-Chloro-3-fluorotoluene is used as a standard or reference material in analytical chemistry. Its well-defined physical and chemical properties make it an excellent candidate for calibrating instruments and validating analytical methods .

Environmental Science

While direct applications in environmental science are not extensively documented, compounds like 2-Chloro-3-fluorotoluene can be studied for their environmental fate and behavior. Understanding how such compounds degrade or persist in the environment is crucial for assessing potential environmental risks .

Industrial Applications

Industrially, 2-Chloro-3-fluorotoluene is used as a building block for the synthesis of more complex chemical entities. It’s a starting material for the production of various industrial chemicals and intermediates that find applications across different sectors, including agrochemicals, dyes, and polymers .

Safety and Hazards

2-Chloro-3-fluorotoluene is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, avoiding inhalation of vapors or spray mist, and handling in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name |

2-chloro-1-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCFYJSLWLBAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557707 | |

| Record name | 2-Chloro-1-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-fluorotoluene | |

CAS RN |

116850-28-3 | |

| Record name | 2-Chloro-1-fluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)

![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)